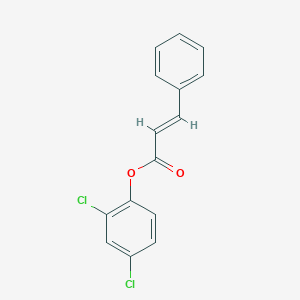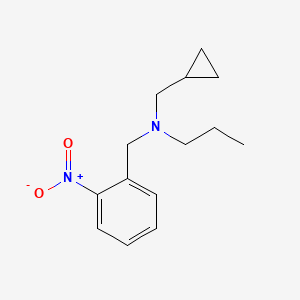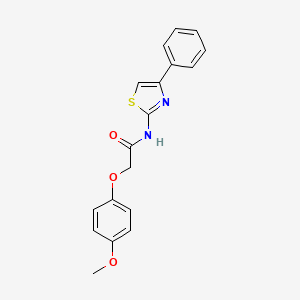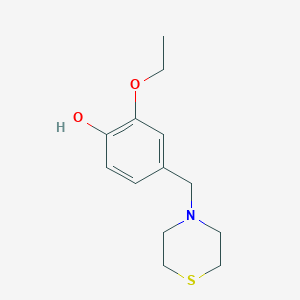
2,4-dichlorophenyl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorophenyl 3-phenylacrylate is a compound that likely shares structural and functional characteristics with various dichlorophenyl derivatives and phenylacrylates. These compounds are of interest in organic chemistry due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
Compounds similar to 2,4-dichlorophenyl 3-phenylacrylate are typically synthesized through base-catalyzed Claisen-Schmidt condensation reactions. For instance, chalcone derivatives have been synthesized using 4-(propan-2-yl)benzaldehyde with substituted acetophenones, a method that could potentially be adapted for the synthesis of 2,4-dichlorophenyl 3-phenylacrylate derivatives (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their chemical behavior. For example, the dihedral angles and intra-molecular hydrogen bonding observed in chalcone derivatives can influence the molecular geometry and stability of similar compounds (Salian et al., 2018).
Chemical Reactions and Properties
Compounds with dichlorophenyl and phenylacrylate functionalities undergo various chemical reactions, including condensation and substitution, which can be exploited to synthesize a wide range of derivatives with desired properties. The carbonylation reaction leading to 2-chloro-3-phenylbenzoic acid exemplifies the reactivity of dichlorophenyl compounds (Boyarskiy et al., 2009).
Physical Properties Analysis
The physical properties of dichlorophenyl derivatives and phenylacrylates, such as crystal structure and stability, are influenced by intra- and inter-molecular interactions, including hydrogen bonding and π-π interactions, as seen in related compounds (Salian et al., 2018).
Propriétés
IUPAC Name |
(2,4-dichlorophenyl) (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-7-8-14(13(17)10-12)19-15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDLYUKVYYXDL-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dichlorophenyl) (E)-3-phenylprop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-(3-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5644983.png)
![5-isonicotinoyl-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5644990.png)
![3-{[(4-methoxyphenyl)amino]methyl}-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5644997.png)

acetic acid](/img/structure/B5645004.png)
![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-4-(1H-pyrazol-3-yl)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5645006.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5645033.png)
![4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5645036.png)
